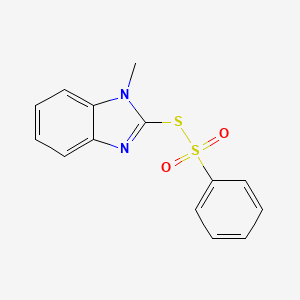

S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate

Description

Properties

CAS No. |

105853-79-0 |

|---|---|

Molecular Formula |

C14H12N2O2S2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-(benzenesulfonylsulfanyl)-1-methylbenzimidazole |

InChI |

InChI=1S/C14H12N2O2S2/c1-16-13-10-6-5-9-12(13)15-14(16)19-20(17,18)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

OGVHUCXGDIDAFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzimidazoles involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

S-(1-Methyl-1H-benzo[d]imidazol-2-yl) benzenesulfonothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the sulfonothioate group to thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring or the sulfonothioate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonothioate group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole, including S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate, exhibit notable antimicrobial properties. In a study evaluating the antimicrobial activity of synthesized compounds similar to S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate, several derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.08 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies have shown that certain derivatives possess significant antiproliferative effects against human colorectal carcinoma cell lines (HCT116). For example, specific compounds exhibited IC50 values lower than the standard chemotherapeutic agent 5-Fluorouracil (IC50 = 9.99 µM), indicating a promising potential for further development in cancer therapies .

Agricultural Applications

Fungicidal Properties

S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate has been explored for its fungicidal properties. Benzimidazole derivatives are known to inhibit fungal growth by disrupting cellular processes. This compound could potentially be utilized in developing new fungicides that target specific fungal pathogens affecting crops, thereby enhancing agricultural productivity .

Biochemical Research

Enzyme Inhibition Studies

The compound is also of interest in biochemical research for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar benzimidazole derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, making it a target for antimicrobial and anticancer drugs .

Table 1: Antimicrobial Activity of S-(1-Methyl-1H-benzimidazol-2-yl) Benzenesulfonothioate Derivatives

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N2 | 1.40 | Staphylococcus aureus |

| N3 | 2.54 | Escherichia coli |

| N4 | 5.08 | Candida albicans |

| N5 | 5.19 | Klebsiella pneumoniae |

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound | IC50 (µM) | Comparison with Standard Drug |

|---|---|---|

| N9 | 5.85 | More potent than 5-Fluorouracil |

| N18 | 4.53 | More potent than 5-Fluorouracil |

Case Studies

Case Study: Antimicrobial Efficacy

In a recent study involving the synthesis of various benzimidazole derivatives, researchers evaluated their antimicrobial efficacy using standard methods such as the tube dilution technique. Compounds were tested against a panel of bacterial and fungal strains, revealing that certain derivatives exhibited superior activity compared to established antibiotics . This highlights the potential for developing new antimicrobial agents based on S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate.

Case Study: Anticancer Screening

Another significant study focused on the anticancer properties of synthesized analogues of S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate against human colorectal cancer cells (HCT116). The results indicated that several compounds not only inhibited cell growth effectively but also demonstrated mechanisms of action that warrant further investigation for therapeutic applications .

Mechanism of Action

The mechanism of action of S-(1-Methyl-1H-benzo[d]imidazol-2-yl) benzenesulfonothioate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonothioate group can further enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Impact

(a) S-(Diethylphosphonodifluoromethyl) Benzenesulfonothioate

- Structure: Features a diethylphosphonodifluoromethyl (-CF₂-PO(OEt)₂) substituent on the sulfonothioate sulfur.

- Key Differences: The target compound replaces the phosphonodifluoromethyl group with a 1-methylbenzimidazol-2-yl moiety.

- Reactivity: The phosphonodifluoromethyl group in the analog facilitates radical-mediated reactions with aldehydes, yielding fluorinated thioethers. In contrast, the benzimidazole group in the target compound may stabilize intermediates via π-π stacking or hydrogen bonding, altering reaction pathways .

(b) 2-(1H-Benzimidazol-2-yl)-N-[(E)-Dimethylamino)methylidene] Benzenesulfonamide

- Structure : Contains a benzimidazole linked to a sulfonamide group (-SO₂-NH-).

- Key Differences: The sulfonamide group (O=S=O-NH-) versus sulfonothioate (O=S=O-S-) alters electronic properties.

- Crystal Packing: The sulfonamide forms N–H⋯N and N–H⋯O hydrogen bonds, creating 1D polymeric chains. The sulfonothioate’s sulfur may reduce hydrogen-bonding capacity but increase hydrophobic interactions, affecting solubility and melting points .

- Synthesis: The sulfonamide is synthesized via sulfonylation of benzimidazole derivatives, whereas the sulfonothioate may require thiol-specific coupling strategies .

(c) Bendamustine-Related Benzimidazole Derivatives

- Examples: USP Bendamustine Related Compound D: 4-{5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid . USP Bendamustine Related Compound F: Mannitol-1-yl ester with a bis-chloroethylamino benzimidazole .

- Key Differences: These derivatives feature alkylating chloroethyl groups and carboxylic acid/mannitol esters, unlike the sulfonothioate in the target compound.

- Biological Activity: The chloroethyl groups confer DNA alkylating properties, making them chemotherapeutic agents. The target compound’s sulfonothioate may instead target enzymes or receptors via sulfur-mediated interactions .

Comparative Physicochemical and Reactivity Profiles

Biological Activity

S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Name : S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate

- CAS Number : 105853-79-0

- Molecular Formula : C11H12N2O2S2

- Molecular Weight : 284.35 g/mol

The biological activity of S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.

- Reactive Oxygen Species (ROS) Modulation : It may induce oxidative stress in certain cell types, leading to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis via ROS | |

| Enzyme inhibition | Competitive inhibition of target enzymes |

Case Studies

Several studies have investigated the biological activity of S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate:

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate against MRSA. The results indicated a significant reduction in bacterial growth, suggesting that the compound could serve as a potential treatment for resistant infections.

Study 2: Anticancer Properties

In vitro assays demonstrated that S-(1-Methyl-1H-benzimidazol-2-yl) benzenesulfonothioate induced apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). This mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Study 3: Enzyme Interaction

Research focused on the enzyme inhibitory effects of the compound revealed that it competes with natural substrates, leading to decreased enzyme activity. This finding supports its potential use in regulating metabolic disorders.

Toxicological Profile

While the compound shows promise in various applications, its safety profile must be considered. Toxicological assessments indicate that high doses may lead to cytotoxic effects in non-target cells. Further studies are needed to determine safe dosage levels and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.